1-[4-(3,3-Dimethyl-2-oxo-1-azetanyl)phenyl]-3,3-dimethyl-2-azetanone
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Overview
Description
1-[4-(3,3-Dimethyl-2-oxo-1-azetanyl)phenyl]-3,3-dimethyl-2-azetanone is a chemical compound . It is also known as DAAO inhibitor or Compound 8.
Molecular Structure Analysis
The molecular formula of this compound is C16H20N2O2. For more detailed structural analysis, you may need to refer to specialized databases or literature .Scientific Research Applications
Synthesis and Chemical Behavior
Pathways to Oxaphospholene Derivatives : In a study by Kascheres, Joussef, and Duarte (1983), 3,3-Dimethyl-2-phenyl-1-azirine, a compound similar in structure to 1-[4-(3,3-Dimethyl-2-oxo-1-azetanyl)phenyl]-3,3-dimethyl-2-azetanone, was utilized to synthesize oxaphospholene derivatives (Kascheres, Joussef, & Duarte, 1983).
Aminomercuration-Demercuration Reactions : The work by Voronkov et al. (1987) on aminomercuration-demercuration of dimethyl(chloroalkyl)alkenylsilanes leading to azasilacycloalkanes shows the potential for using similar compounds in complex organic synthesis (Voronkov et al., 1987).
Reactions with CO2 : Sänger, Bolte, and Lerner (2016) demonstrated the reaction of related compounds with CO2, highlighting their potential use in studying chemical reactions involving carbon dioxide (Sänger, Bolte, & Lerner, 2016).
Photoreactions and Photochemistry
Organic Photochemical Reactions : Shima et al. (1977) explored the photoaddition of similar compounds to olefins, demonstrating the significance of these compounds in understanding photochemical reactions (Shima et al., 1977).
Photochemische Cycloadditionen : The study of the irradiation of dimethyl-3-phenyl-2H-azirine, which shares structural similarities with the compound , was conducted by Schmid et al. (1974), providing insights into photochemical cycloadditions (Schmid et al., 1974).
Potential in Drug Discovery
Oxetanes in Drug Discovery : Wuitschik et al. (2010) discussed how oxetane structures, which are related to the chemical structure of interest, can significantly impact solubility, lipophilicity, and metabolic stability in drug discovery (Wuitschik et al., 2010).
Synthesis of Heterocycles for Anti-Cancer Activity : Ghorab, El-Gazzar, and Alsaid (2014) utilized similar compounds for the synthesis of pyrazolone derivatives, highlighting their potential in developing anticancer agents (Ghorab, El-Gazzar, & Alsaid, 2014).
Mechanism of Action
The exact mechanism of action of this compound is not clear from the available information. It is referred to as a DAAO inhibitor, suggesting it may inhibit the enzyme D-amino acid oxidase (DAAO).
Safety and Hazards
Properties
IUPAC Name |
1-[4-(3,3-dimethyl-2-oxoazetidin-1-yl)phenyl]-3,3-dimethylazetidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-15(2)9-17(13(15)19)11-5-7-12(8-6-11)18-10-16(3,4)14(18)20/h5-8H,9-10H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRNCKURICAPMX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)C2=CC=C(C=C2)N3CC(C3=O)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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